molecular formula C11H16ClN3 B3390155 2-Chloro-4-(3,3-dimethylpiperidin-1-yl)pyrimidine CAS No. 954227-28-2

2-Chloro-4-(3,3-dimethylpiperidin-1-yl)pyrimidine

Cat. No.: B3390155
CAS No.: 954227-28-2
M. Wt: 225.72 g/mol
InChI Key: CBURTKTWKGUOHK-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3,3-dimethylpiperidin-1-yl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3,3-dimethylpiperidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are not well-characterized, but it is believed to exert its effects through interactions with enzymes or receptors involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(3-methylpiperidin-1-yl)pyrimidine
  • 2-Chloro-4-(4-methylpiperidin-1-yl)pyrimidine
  • 2-Chloro-4-(2,2-dimethylpiperidin-1-yl)pyrimidine

Uniqueness

2-Chloro-4-(3,3-dimethylpiperidin-1-yl)pyrimidine is unique due to the presence of the 3,3-dimethylpiperidinyl group, which can influence its chemical reactivity and biological activity compared to similar compounds .

Biological Activity

2-Chloro-4-(3,3-dimethylpiperidin-1-yl)pyrimidine is a compound of interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a chloro group and a 3,3-dimethylpiperidine moiety. This structural configuration is significant as it influences the compound's interactions with biological targets.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Inhibition of Enzymes : The compound has been shown to inhibit key enzymes involved in various biological pathways. For instance, it acts on cholinesterases, which are crucial for neurotransmitter regulation in the nervous system .
  • Anticancer Activity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent. Specifically, it has shown enhanced cytotoxicity compared to established chemotherapeutics .
  • Antiviral Properties : Preliminary investigations suggest that it may inhibit viral replication, particularly against pathogens like SARS-CoV-2 and dengue virus by targeting specific viral proteins .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Biological Activity Mechanism IC50 Values Reference
Cholinesterase InhibitionEnzyme inhibitionNot specified
Cytotoxicity in Cancer CellsInduction of apoptosisBetter than bleomycin
Antiviral Activity (SARS-CoV-2)Binding to main proteaseHigher affinity than Remdesivir
Antiviral Activity (Dengue)Inhibition of viral replicationEffective in primary human cells

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Cancer Therapy : A study involving FaDu hypopharyngeal tumor cells showed that the compound not only inhibited cell proliferation but also induced apoptosis more effectively than traditional agents like bleomycin. This suggests its potential as a novel anticancer drug .
  • Alzheimer's Disease : Research has indicated that derivatives of this compound can inhibit acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's disease. The dual inhibition mechanism may provide a multi-targeted approach to treatment .

Properties

IUPAC Name

2-chloro-4-(3,3-dimethylpiperidin-1-yl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3/c1-11(2)5-3-7-15(8-11)9-4-6-13-10(12)14-9/h4,6H,3,5,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBURTKTWKGUOHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)C2=NC(=NC=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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